molecular formula C31H38ClN3O7 B6021152 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]benzamide;hydrate;hydrochloride

3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]benzamide;hydrate;hydrochloride

Cat. No.: B6021152
M. Wt: 600.1 g/mol
InChI Key: XMLFTTGTFXJBPL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobThis compound features a trimethoxybenzamide core, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This core can be synthesized through the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The subsequent steps involve the formation of the benzazepine ring and the attachment of the morpholinylpropanoyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzobbenzazepin-2-yl]benzamide lies in its complex structure, which combines multiple functional groups and pharmacophores.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]benzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O6.ClH.H2O/c1-37-27-18-23(19-28(38-2)30(27)39-3)31(36)32-24-11-10-22-9-8-21-6-4-5-7-25(21)34(26(22)20-24)29(35)12-13-33-14-16-40-17-15-33;;/h4-7,10-11,18-20H,8-9,12-17H2,1-3H3,(H,32,36);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLFTTGTFXJBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)CCN5CCOCC5)C=C2.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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